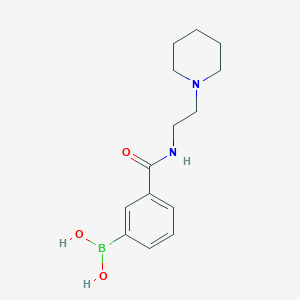
(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid
Descripción general
Descripción
“(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1072946-54-3 and Linear Formula: C14H21BN2O3 . It is used in various scientific research and has been mentioned in relation to the inhibition of the tubulin polymerization .
Synthesis Analysis
The synthesis of boronic acids and their esters, including “(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid”, has been widely studied. The preparation of compounds with this chemical group is relatively simple and well known . A catalytic protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach .
Molecular Structure Analysis
The molecular structure of “(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid” can be represented by the InChI Code: 1S/C14H21BN2O3/c18-14 (12-5-4-6-13 (11-12)15 (19)20)16-7-10-17-8-2-1-3-9-17/h4-6,11,19-20H,1-3,7-10H2, (H,16,18) .
Chemical Reactions Analysis
Boronic acids and their esters, including “(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid”, are highly valuable building blocks in organic synthesis . They are involved in various chemical reactions, including Suzuki–Miyaura coupling . A catalytic protodeboronation of pinacol boronic esters has also been reported .
Physical And Chemical Properties Analysis
“(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid” is a solid compound that should be stored at room temperature in an inert atmosphere . Its molecular weight is 276.14 .
Aplicaciones Científicas De Investigación
Synthetic Applications
Chiral Synthesis of Piperidine Derivatives :A method for the large-scale chiral synthesis of protected 2-substituted-4-oxo-piperidine derivatives is described. The process involves Hetero Diels–Alder reactions and further functional group transformations to yield the desired protected 2-aminomethyl-4-oxo-piperidine derivative, showcasing the versatility of similar structures in synthetic organic chemistry (Lau et al., 2002).
Synthesis of Antiosteoclast Activity Compounds :Research has led to the synthesis of a new family of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates. These compounds exhibited moderate to high antiosteoclast and osteoblast activity, demonstrating the potential medical applications of boronic acid derivatives in bone health and treatment (G. S. Reddy et al., 2012).
Allosteric Modulation of Receptors :The pharmacology of compounds related to piperidin-1-yl structures, specifically their role in allosteric modulation of the cannabinoid CB1 receptor, has been investigated. These studies help to understand the complex interactions and potential therapeutic uses of these compounds in modulating receptor activities (Price et al., 2005).
Material Science and Nanotechnology
- Optical Modulation with Phenyl Boronic Acid :Research into phenyl boronic acids attached to polyethylene glycol-wrapped single-walled carbon nanotubes has shown promising applications in optical modulation and saccharide recognition. This highlights the role of (3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid and related structures in the development of advanced materials and sensing technologies (Mu et al., 2012).
Safety And Hazards
The safety information available for “(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Direcciones Futuras
The future directions for the study of “(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid” and other boronic acids and their esters are promising. Given their wide range of applications and relatively simple preparation, it is suggested that studies with boronic acids in medicinal chemistry should be extended in order to obtain new promising drugs shortly .
Propiedades
IUPAC Name |
[3-(2-piperidin-1-ylethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c18-14(12-5-4-6-13(11-12)15(19)20)16-7-10-17-8-2-1-3-9-17/h4-6,11,19-20H,1-3,7-10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWYZQDPLDJVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCN2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674570 | |
| Record name | (3-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
1072946-54-3 | |
| Record name | (3-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



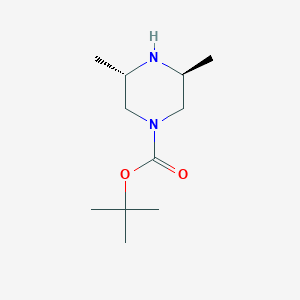
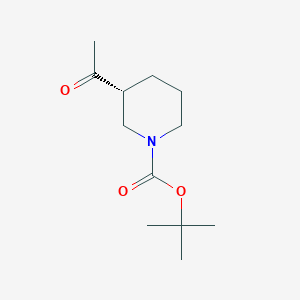
![1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B1393044.png)
![(2R)-2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1393047.png)
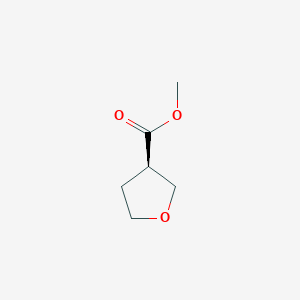
![{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1393051.png)
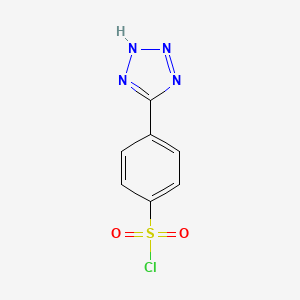
![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B1393055.png)
![Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate](/img/structure/B1393058.png)
![ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate](/img/structure/B1393059.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1393060.png)
![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)
![3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1393064.png)
